Cma-succinate

Na⁺,K⁺-ATPase pharmacology cardiac glycoside receptor steroid hemisuccinate solubility

Cma-succinate (CMA-S) is the 3β-hemisuccinate ester of chlormadinone acetate (CMA), a synthetic steroidal progestin. It was developed as a more water-soluble derivative of CMA to facilitate aqueous-phase pharmacological studies of the cardiac glycoside (digitalis) receptor on Na⁺,K⁺-ATPase.

Molecular Formula C25H33ClO6
Molecular Weight 465 g/mol
CAS No. 93485-63-3
Cat. No. B1216553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCma-succinate
CAS93485-63-3
Synonymschlormadinone-17-acetate 3 beta-hemisuccinate
CMA-succinate
Molecular FormulaC25H33ClO6
Molecular Weight465 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)CCC(=O)O
InChIInChI=1S/C25H33ClO6/c1-14(27)25(32-22(31)5-4-21(29)30)11-8-18-16-13-20(26)19-12-15(28)6-9-23(19,2)17(16)7-10-24(18,25)3/h12-13,15-18,28H,4-11H2,1-3H3,(H,29,30)/t15-,16+,17-,18-,23+,24-,25-/m0/s1
InChIKeyDLINLUOLQQDIML-HEQZKXBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cma-succinate (CAS 93485-63-3) Procurement-Grade Profile: Chlormadinone-17-acetate 3β-Hemisuccinate for Digitalis Receptor Research


Cma-succinate (CMA-S) is the 3β-hemisuccinate ester of chlormadinone acetate (CMA), a synthetic steroidal progestin. It was developed as a more water-soluble derivative of CMA to facilitate aqueous-phase pharmacological studies of the cardiac glycoside (digitalis) receptor on Na⁺,K⁺-ATPase [1]. Unlike the parent compound CMA—which exhibits extremely limited aqueous solubility (~0.0016 mg/mL) [2]—CMA-S was specifically designed to achieve higher concentrations in physiological buffers, enabling in vitro perfusion and binding experiments that were precluded by CMA's poor solubility [1][3]. Its molecular formula is C₂₅H₃₃ClO₆ (MW 465.0 g/mol) [4].

Why Generic Chlormadinone Acetate or Other Progesterone Derivatives Cannot Substitute for Cma-succinate (CAS 93485-63-3)


Chlormadinone acetate (CMA) and its close structural analogs (e.g., progesterone, 14β-hydroxyprogesterone) are not functional equivalents of CMA-succinate in experimental settings requiring aqueous solubility. The parent compound CMA exhibits a water solubility of only ~0.0016 mg/mL [1], resulting in achievable concentrations in muscle bath preparations of merely 0.5–4 µM under physiological conditions [2]. This solubility ceiling prevents CMA from reliably occupying the ouabain binding site on Na⁺,K⁺-ATPase in intact tissue experiments [2]. The 3β-hemisuccinate modification addresses this limitation by introducing a free carboxylate group that markedly enhances aqueous solubility [3], enabling experimental protocols that require sustained, defined steroid concentrations in aqueous perfusion media without organic co-solvents. Selecting unmodified CMA or other non-hemisuccinate progesterone derivatives for such applications introduces uncontrolled variability in free drug concentration and limits the attainable dose range [2][3].

Quantitative Evidence for Selecting Cma-succinate (CAS 93485-63-3) Over Closest Analogs: A Comparator-Based Procurement Guide


Aqueous Solubility Enhancement of CMA-Succinate Over Chlormadinone Acetate Enables Intact-Tissue Perfusion Experiments

CMA-succinate (CMA-S) was specifically synthesized to overcome the aqueous solubility limitation of chlormadinone acetate (CMA). CMA is practically insoluble in water (0.00158 mg/mL) [1], and in muscle bath preparations its attainable concentration is only 0.5–4 µM, which is insufficient to displace ouabain from Na⁺,K⁺-ATPase in intact cardiac tissue [2]. In contrast, CMA-S, as the 3β-hemisuccinate ester bearing a free carboxylate group, is described as 'more water-soluble' and was successfully perfused through isolated guinea pig hearts in Krebs-Henseleit-bicarbonate buffer at concentrations up to 10⁻⁶ M without organic co-solvent [3]. The solubility enhancement is attributed to the ionization of the terminal carboxylic acid moiety at physiological pH, consistent with the class-level behavior of steroid hemisuccinate esters [4].

Na⁺,K⁺-ATPase pharmacology cardiac glycoside receptor steroid hemisuccinate solubility Langendorff perfusion

86Rb Uptake Inhibition by CMA-Succinate vs. Ouabain in Isolated Guinea Pig Heart

In Langendorff-perfused guinea pig heart slices, CMA-succinate (CMA-S) at 10⁻⁷ to 10⁻⁶ M depressed 86Rb uptake, an index of sodium pump (Na⁺,K⁺-ATPase) activity [1]. The parent compound CMA achieved consistent 86Rb uptake inhibition at concentrations below 10⁻⁸ M and was reported to be more potent than ouabain in this assay [1]. CMA-S exhibited a profile dominated by cardiac depression at 10⁻⁷ to 10⁻⁶ M, with only occasional transient positive inotropy, contrasting with ouabain's characteristic positive inotropic effect at comparable concentrations [1]. The addition of 10⁻⁷ to 10⁻⁶ M CMA-S to perfusion medium containing a cardiostimulant concentration of ouabagenin (10⁻⁶ M) resulted in depression of contractility, demonstrating functional interaction at the digitalis receptor [1].

sodium pump inhibition 86Rb uptake assay cardiac glycoside receptor Langendorff heart

Na⁺,K⁺-ATPase Enzymatic Inhibition Potency: CMA vs. Ouabain Across Species and Tissues

Chlormadinone acetate (CMA) inhibits isolated Na⁺,K⁺-ATPase with IC50 values that vary by species and tissue source. In molecular pharmacology studies, CMA inhibited Na⁺,K⁺-ATPase from sheep kidney (IC50 = 3 µM), cat heart (IC50 = 6 µM), and guinea pig heart (IC50 = 30 µM) [1]. In neuronal preparations, CMA inhibited bullfrog brain and spinal cord Na⁺,K⁺-ATPase with IC50 = 4.5 µM, which was slightly more potent than ouabain (IC50 = 10 µM) in the same assay [2]. However, CMA-succinate was not directly tested in these isolated enzyme assays; its differentiation from CMA lies in its solubility-driven ability to achieve the micromolar concentrations required for enzyme inhibition in intact-tissue or perfusion systems without organic co-solvents [3]. The species rank-order sensitivity (sheep > cat > guinea pig) parallels that of ouabain, consistent with competitive binding at the same receptor site [1].

Na⁺,K⁺-ATPase inhibition species selectivity IC50 comparison ouabain binding site

Sodium Pump Inhibition in Skeletal Muscle: CMA vs. Ouabain Additivity Profile

In isolated rat diaphragm, CMA at ≥5 × 10⁻⁷ M significantly depressed 86Rb uptake, increased intracellular Na⁺, and decreased intracellular K⁺, indicating sodium pump inhibition [1]. Notably, the effects of CMA on intracellular Na⁺ levels and sugar transport (3-O-methyl-D-glucose equilibration) were additive to those of ouabain, whereas the effects on 86Rb uptake were not additive, suggesting that CMA interacts with Na⁺,K⁺-ATPase at sites partially distinct from the ouabain binding domain [1]. This partial additivity profile distinguishes the CMA pharmacophore from classical cardiac glycosides like ouabain and ouabagenin [1]. CMA-succinate, while not directly tested in this diaphragm preparation, shares the same CMA steroid core and would be predicted to exhibit this additivity property when delivered at sufficient aqueous concentrations [2].

sodium pump inhibition rat diaphragm 86Rb uptake ouabain additivity intracellular Na⁺/K⁺

CMA-Succinate as Hapten for Immunoassay Development: Differential Utility vs. 3-CMO-CMA and 20-Hemisuccinate Analogs

In the development of a time-resolved fluoroimmunoassay (TR-FIA) for chlormadinone acetate in human serum, two distinct hemisuccinate haptens were synthesized: chlormadinone 20-hemisuccinate (conjugated at the 20-position) and 3-CMO-chlormadinone acetate (conjugated via an oxime linker at the 3-position) [1]. The 20-hemisuccinate hapten, structurally analogous to CMA-succinate's conjugation strategy, was used to generate anti-CMA antibodies via BSA coupling [1]. CMA-succinate (3β-hemisuccinate) represents a third regioisomeric hapten option, with the hemisuccinate ester at the 3β-position rather than the 20-position, offering a different epitope presentation for antibody generation [2]. Selection among these regioisomeric hemisuccinate haptens directly affects antibody specificity and assay cross-reactivity profiles [1].

immunoassay hapten chlormadinone acetate TR-FIA steroid hemisuccinate conjugation hapten design

High-Value Application Scenarios for Cma-succinate (CAS 93485-63-3) Based on Quantitative Differentiation Evidence


Aqueous Perfusion Studies of Na⁺,K⁺-ATPase Pharmacology in Isolated Heart Preparations

CMA-succinate is the preferred tool compound for Langendorff-perfused heart experiments requiring sustained, defined steroid concentrations in aqueous buffer. The parent compound CMA precipitates or adsorbs to glassware at concentrations exceeding 4 µM, whereas CMA-S has been successfully perfused at 10⁻⁷–10⁻⁶ M in Krebs-Henseleit-bicarbonate buffer [1]. This enables reliable concentration-response analyses of sodium pump inhibition (via 86Rb uptake) and contractility measurements without the confounding effects of organic co-solvents or uncontrolled free drug concentrations [1][2].

Dissociation of Sodium Pump Inhibition from Positive Inotropy in Cardiac Mechanistic Studies

Unlike ouabain, which produces positive inotropy at cardiostimulant concentrations, CMA-succinate exerts predominantly cardiodepressant effects while still inhibiting the sodium pump [1]. This makes CMA-S uniquely suited for experiments designed to separate Na⁺,K⁺-ATPase catalytic inhibition from the downstream inotropic consequences, a critical distinction for identifying endogenous digitalis-like factors and understanding cardiac glycoside signaling [1][3].

Steroid Hemisuccinate Hapten Design for Anti-CMA Immunoassay Development

As a 3β-hemisuccinate ester, CMA-succinate provides a distinct regioisomeric hapten option for generating antibodies against chlormadinone acetate. When conjugated to carrier proteins (e.g., BSA) via the terminal carboxylate of the hemisuccinate linker, the 3β-linked hapten presents the steroid D-ring and 17-acetate moiety as the dominant epitope, complementary to 20-hemisuccinate haptens that expose the A-ring [4]. This regiochemical choice directly influences immunoassay specificity and cross-reactivity with endogenous steroids [4].

Cross-Species Na⁺,K⁺-ATPase Selectivity Profiling Using a Soluble CMA Analog

CMA (and by extension its soluble analog CMA-S) exhibits a ~10-fold range in Na⁺,K⁺-ATPase inhibitory potency across species (sheep kidney IC50 3 µM; cat heart 6 µM; guinea pig heart 30 µM) [2]. CMA-succinate's enhanced solubility allows this species-selectivity profiling to be extended to intact tissue and perfusion models that are inaccessible to the poorly soluble parent CMA, enabling comparative sodium pump pharmacology across species-relevant experimental systems [1][2].

Quote Request

Request a Quote for Cma-succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.